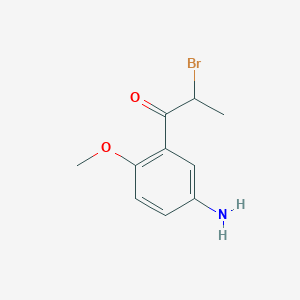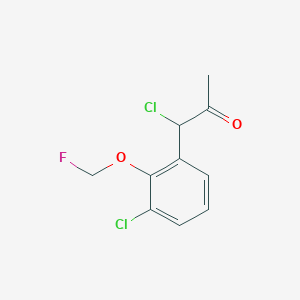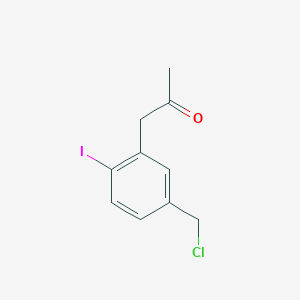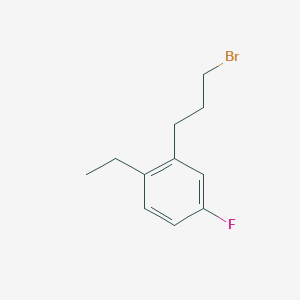
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromopropyl group, an ethyl group, and a fluorine atom attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene typically involves the bromination of 2-ethyl-5-fluorobenzene followed by the introduction of a propyl group. One common method is the reaction of 2-ethyl-5-fluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This reaction introduces a bromine atom at the benzylic position, forming 1-bromo-2-ethyl-5-fluorobenzene. Subsequently, the brominated intermediate undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can undergo oxidation reactions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific receptors or enzymes.
Materials Science: It is utilized in the synthesis of functional materials, such as polymers and liquid crystals, with unique properties.
Biological Studies: The compound’s derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the bromopropyl and fluorine groups can enhance binding affinity and selectivity towards the target, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)-2-methyl-5-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene: Similar structure but with the fluorine atom at a different position on the benzene ring.
1-(3-Bromopropyl)-2-ethyl-5-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness: 1-(3-Bromopropyl)-2-ethyl-5-fluorobenzene is unique due to the specific positioning of the bromopropyl, ethyl, and fluorine groups on the benzene ring. This unique arrangement can influence the compound’s reactivity, binding affinity, and overall properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and materials science.
Eigenschaften
Molekularformel |
C11H14BrF |
|---|---|
Molekulargewicht |
245.13 g/mol |
IUPAC-Name |
2-(3-bromopropyl)-1-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI-Schlüssel |
VHADGBDBJRMEMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=C(C=C1)F)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


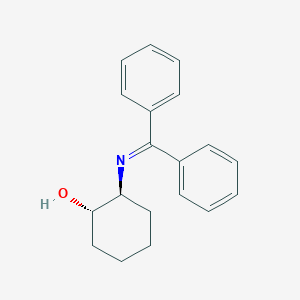
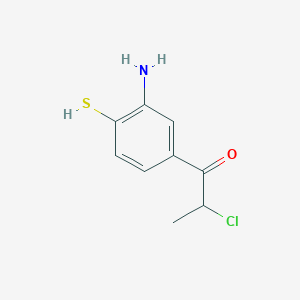
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
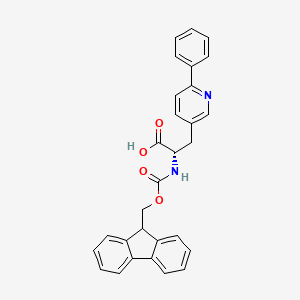
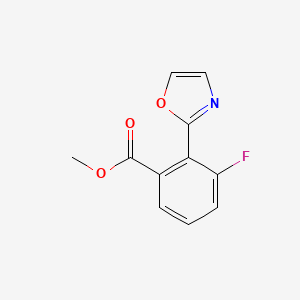
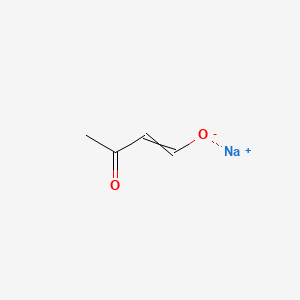

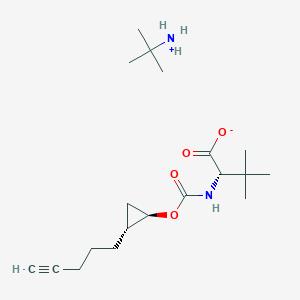
![Methyl 2-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B14044707.png)


